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Compound of Interest

Compound Name: NRA-0160

Cat. No.: B1662776 Get Quote

MSDC-0160 is a thiazolidinedione (TZD) derivative that distinguishes itself from earlier

compounds in its class, like pioglitazone, by its primary mode of action. Instead of directly

activating the peroxisome proliferator-activated receptor-gamma (PPARγ), MSDC-0160

selectively inhibits the mitochondrial pyruvate carrier (MPC). This inhibition reduces the

transport of pyruvate into the mitochondrial matrix, leading to a metabolic shift. The cell is

prompted to utilize alternative energy sources, such as fatty acids and ketone bodies, which

can have profound effects on cellular function and survival, particularly in the context of

disease. This mechanism is believed to underlie its insulin-sensitizing effects and its potential

neuroprotective properties through the modulation of the mTOR signaling pathway and

reduction of neuroinflammation.
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Figure 1: Simplified signaling pathway of MSDC-0160's mechanism of action.

Clinical Trial Data: Alzheimer's Disease
A key area of investigation for MSDC-0160 has been its potential to combat the metabolic

defects observed in Alzheimer's disease, specifically the decline in cerebral glucose utilization.

Phase IIa Clinical Trial (NCT01374438)
This randomized, double-blind, placebo-controlled study evaluated the effect of MSDC-0160 on

brain glucose metabolism in patients with mild Alzheimer's disease.

Experimental Protocol:

Participants: Individuals with a diagnosis of probable mild Alzheimer's disease.
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Intervention: 150 mg of MSDC-0160 administered orally once daily for 12 weeks.

Comparator: Placebo.

Primary Outcome: Change in brain glucose utilization as measured by fluorodeoxyglucose

positron emission tomography (FDG-PET). The results were reported as Standardized

Uptake Value Ratios (SUVRs) with the cerebellum as the reference region.[1][2]

Regions of Interest: Pre-specified regions included the posterior cingulate, parietal cortex,

lateral temporal cortex, medial temporal cortex, and anterior cingulate-medial frontal cortex.

[1][2]

Results:

While the study did not show a statistically significant difference between the MSDC-0160 and

placebo groups in the pre-defined primary endpoint when referenced to the pons or whole

brain, a key finding emerged when the data was referenced to the cerebellum. In the placebo

group, there was a significant decline in glucose metabolism in several brain regions

associated with Alzheimer's disease. In contrast, the participants treated with MSDC-0160 did

not show this decline, suggesting a maintenance of brain glucose metabolism.[3]

Brain Region MSDC-0160 (150 mg) Placebo

Anterior Cingulate
Maintained Glucose

Metabolism
Significant Decline

Posterior Cingulate
Maintained Glucose

Metabolism
Significant Decline

Parietal Cortex
Maintained Glucose

Metabolism
Significant Decline

Lateral Temporal Cortex
Maintained Glucose

Metabolism
Significant Decline

Medial Temporal Cortex
Maintained Glucose

Metabolism
Significant Decline

Table 1: Summary of FDG-PET Imaging Results in the Phase IIa Alzheimer's Disease Trial.
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Comparison with Alternative Alzheimer's Therapies
Current standard-of-care for Alzheimer's disease primarily involves symptomatic treatments

such as cholinesterase inhibitors and NMDA receptor antagonists. Emerging therapies are

exploring various mechanisms, including amyloid-beta and tau protein targeting. More recently,

GLP-1 receptor agonists like semaglutide and liraglutide are being investigated for their

potential neuroprotective effects, with some studies suggesting they may reduce brain

shrinkage and cognitive decline. MSDC-0160's unique approach of targeting mitochondrial

metabolism offers a distinct and potentially complementary strategy to these other therapeutic

avenues.

Clinical Trial Data: Type 2 Diabetes
MSDC-0160 was also evaluated for its insulin-sensitizing effects in patients with type 2

diabetes, with a direct comparison to the established TZD, pioglitazone.

Phase IIb Clinical Trial
This randomized, double-blind, placebo- and active-controlled study assessed the efficacy and

safety of different doses of MSDC-0160.

Experimental Protocol:

Participants: 258 patients with type 2 diabetes.

Intervention: Oral administration of MSDC-0160 at doses of 50 mg, 100 mg, or 150 mg once

daily for 12 weeks.

Comparators: Placebo and 45 mg of pioglitazone once daily.

Primary Endpoints: Change in fasting plasma glucose (FPG) and glycated hemoglobin

(HbA1c).

Safety Endpoints: Incidence of adverse events, including fluid retention-related effects

(changes in hemoglobin, hematocrit, and red blood cells) and body weight.

Results:
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The two higher doses of MSDC-0160 (100 mg and 150 mg) demonstrated a reduction in

fasting glucose and HbA1c that was comparable to that of pioglitazone. A significant

differentiating factor was the safety profile. Treatment with MSDC-0160 resulted in

approximately 50% less fluid retention compared to pioglitazone, as indicated by smaller

reductions in hematocrit, red blood cell count, and total hemoglobin.

Treatment
Group

Change in
Fasting
Plasma
Glucose

Change in
HbA1c

Change in
Hemoglobin

Change in
Body Weight

Placebo - - Minimal Change Slight Decrease

MSDC-0160 (50

mg)
Not specified Not specified

~50% less

reduction than

Pioglitazone

Slight Increase

MSDC-0160

(100 mg)

Significant

Reduction

(similar to

Pioglitazone)

Significant

Reduction

(similar to

Pioglitazone)

~50% less

reduction than

Pioglitazone

Slight Increase

MSDC-0160

(150 mg)

Significant

Reduction

(similar to

Pioglitazone)

Significant

Reduction

(similar to

Pioglitazone)

~50% less

reduction than

Pioglitazone

Slight Increase

Pioglitazone (45

mg)

Significant

Reduction

Significant

Reduction

Significant

Reduction

Significant

Increase

Table 2: Comparative Efficacy and Safety of MSDC-0160 and Pioglitazone in Type 2 Diabetes.
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Figure 2: Experimental workflow for the Phase IIb type 2 diabetes clinical trial.

Preclinical Data: Parkinson's Disease
In preclinical models of Parkinson's disease, MSDC-0160 has shown promise in mitigating

neurodegeneration.

Experimental Protocol (6-Hydroxydopamine Rat Model):

Model: Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the

substantia nigra of rats to induce dopaminergic neuron loss, a key pathological feature of

Parkinson's disease.

Intervention: Chronic oral administration of MSDC-0160.
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Assessments:

Motor Behavior: Evaluation of motor function to assess the degree of parkinsonism.

Neuroprotection: Immunohistochemical analysis to quantify the survival of dopaminergic

neurons.

Mechanism of Action: Measurement of mTOR activity and markers of neuroinflammation.

Results:

Treatment with MSDC-0160 in the 6-OHDA rat model resulted in:

Improved motor behavior.

A significant reduction in the loss of dopaminergic neurons, indicating a neuroprotective

effect.

Reduced activity of the mTOR pathway and decreased neuroinflammation in the brain.

Comparison with Alternative Parkinson's Therapies
The current standard of care for Parkinson's disease focuses on managing motor symptoms,

primarily through levodopa and dopamine agonists. There is a significant unmet need for

disease-modifying therapies. A number of emerging treatments are in development, targeting

various pathways including mitochondrial dysfunction, alpha-synuclein aggregation, and

neuroinflammation. Other mitochondrial modulators being investigated include MitoQ and

ursodeoxycholic acid (UDCA). MSDC-0160's ability to modulate mitochondrial metabolism and

reduce neuroinflammation positions it as a compelling candidate in this evolving therapeutic

landscape.

Conclusion
The available data on MSDC-0160 suggest a promising therapeutic profile across multiple

disease areas. Its unique mechanism of action, targeting the mitochondrial pyruvate carrier,

offers a novel approach to treating metabolic and neurodegenerative disorders. In Alzheimer's

disease, it has shown the potential to preserve brain glucose metabolism. In type 2 diabetes, it

provides comparable glycemic control to an established therapy but with a significantly
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improved safety profile regarding fluid retention. Preclinical studies in Parkinson's disease

models have demonstrated its neuroprotective effects.

Further larger and longer-term clinical trials are necessary to fully elucidate the efficacy and

safety of MSDC-0160 and to establish its place in the therapeutic armamentarium for these

complex diseases. Researchers and drug development professionals should continue to

monitor the progress of this compound as it moves through clinical development, as it

represents a potentially significant advancement in the treatment of diseases with underlying

metabolic and mitochondrial dysfunction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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